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Compound of Interest

Compound Name: Hydroxy-PEG1-C2-methyl ester

Cat. No.: B1673962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxy-PEG1-C2-methyl ester is a heterobifunctional crosslinker containing a hydroxyl

group and a methyl ester separated by a short polyethylene glycol (PEG) spacer. This linker is

particularly valuable in bioconjugation and is frequently utilized as a component in the

synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The hydrophilic PEG spacer

enhances the solubility of the resulting conjugates in aqueous media.[3]

The two functional groups, the primary hydroxyl and the methyl ester, offer orthogonal

reactivity, allowing for a stepwise and controlled approach to conjugation. The hydroxyl group,

being relatively unreactive, requires activation for efficient coupling to biomolecules.[4] The

methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated to react with

primary amines on a target biomolecule.

These application notes provide a comprehensive guide to the use of Hydroxy-PEG1-C2-
methyl ester in bioconjugation, including the activation of the hydroxyl group, modification of

the methyl ester, and subsequent conjugation to proteins.
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Property Value Reference

Molecular Weight 148.16 g/mol [1]

Synonyms
Methyl 3-(2-

hydroxyethoxy)propanoate
[1]

Storage
Store at -20°C for long-term

stability.
MedChemExpress

Solubility

Soluble in a variety of organic

solvents such as DMSO and

DMF.

AxisPharm

Note: It is recommended to handle the reagent in a dry environment and to warm the vial to

room temperature before opening to prevent moisture condensation, which can affect the

reactivity of the functional groups.

Bioconjugation Strategies
Hydroxy-PEG1-C2-methyl ester offers two primary strategies for bioconjugation, depending

on which functional group is utilized first.

Strategy 1: Activation of the Hydroxyl Group

The hydroxyl group can be activated to react with nucleophiles on a biomolecule, such as

primary amines. A common method for activation is the conversion to a p-nitrophenyl (PNP)

carbonate.[4][5]

Strategy 2: Hydrolysis and Activation of the Methyl Ester

The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated using

carbodiimide chemistry (e.g., EDC and NHS) to react with primary amines on a protein.

The choice of strategy will depend on the overall synthetic plan, particularly in multi-step

processes like PROTAC synthesis.
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Protocol 1: Activation of the Hydroxyl Group via p-
Nitrophenyl Chloroformate
This protocol describes the activation of the hydroxyl group of Hydroxy-PEG1-C2-methyl
ester to form a reactive p-nitrophenyl (PNP) carbonate, which can then react with primary

amines on a biomolecule.

Materials:

Hydroxy-PEG1-C2-methyl ester

p-Nitrophenyl chloroformate

Anhydrous Dichloromethane (DCM) or similar aprotic solvent

Triethylamine (TEA) or Pyridine

Argon or Nitrogen gas

Thin Layer Chromatography (TLC) supplies

Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

Dissolve Hydroxy-PEG1-C2-methyl ester in anhydrous DCM under an inert atmosphere

(Argon or Nitrogen).

Cool the solution to 0°C in an ice bath.

Add triethylamine or pyridine to the solution (typically 1.1 to 1.5 equivalents).

Slowly add a solution of p-nitrophenyl chloroformate (1.1 to 1.5 equivalents) in anhydrous

DCM to the reaction mixture.

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4

hours).

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium

bicarbonate and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain the activated PNP-

carbonate-PEG1-C2-methyl ester.

Quantitative Data (Expected):

While specific data for Hydroxy-PEG1-C2-methyl ester is not readily available, activation of

hydroxyl-terminated PEGs with p-nitrophenyl chloroformate is a well-established method.

Parameter Expected Value Reference

Yield of Activated PEG 60-90% [4]

Note: The yield can be influenced by the purity of reagents, reaction conditions, and purification

efficiency. Optimization may be required.

Protocol 2: Conjugation of PNP-Activated Linker to a
Protein
This protocol details the conjugation of the activated PNP-carbonate-PEG1-C2-methyl ester to

primary amines (e.g., lysine residues) on a target protein.

Materials:

PNP-carbonate-PEG1-C2-methyl ester (from Protocol 1)

Target protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)

Anhydrous DMSO or DMF
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column or dialysis equipment for purification

Procedure:

Prepare a stock solution of the PNP-activated linker in anhydrous DMSO or DMF.

Adjust the concentration of the target protein in the reaction buffer. The buffer should not

contain primary amines (e.g., Tris).

Add the desired molar excess of the activated linker solution to the protein solution. A typical

starting point is a 10-20 fold molar excess of the linker.

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

(Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-

100 mM and incubate for 30 minutes.

Purify the protein conjugate by passing it through a desalting column or by dialysis to remove

excess linker and by-products.

Protocol 3: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester group of Hydroxy-PEG1-C2-methyl
ester to a carboxylic acid.

Materials:

Hydroxy-PEG1-C2-methyl ester

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

Methanol or a mixture of THF/water

Dilute Hydrochloric Acid (HCl) for neutralization

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
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Procedure:

Dissolve Hydroxy-PEG1-C2-methyl ester in methanol or a THF/water mixture.

Add an aqueous solution of NaOH or LiOH (typically 1.1 to 2.0 equivalents).

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is

consumed.

Upon completion, carefully neutralize the reaction mixture to pH ~7 with dilute HCl.

Extract the product into an organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the carboxylic acid derivative.

Quantitative Data (Expected):

Ester hydrolysis under basic conditions is generally a high-yielding reaction.

Parameter Expected Value Reference

Yield of Hydrolysis >90%
General Organic Chemistry

Principles

Protocol 4: EDC/NHS Coupling of the Carboxylic Acid to
a Protein
This protocol details the conjugation of the hydrolyzed linker (now a carboxylic acid) to primary

amines on a protein using EDC and NHS chemistry.

Materials:

Hydroxy-PEG1-C2-carboxylic acid (from Protocol 3)

Target protein in a suitable buffer (e.g., MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.2-

8.0 for conjugation)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Quenching solution (e.g., hydroxylamine or Tris buffer)

Desalting column or dialysis equipment for purification

Procedure:

Dissolve the carboxylic acid linker in an appropriate buffer (e.g., MES buffer).

Add EDC (typically 1.5-2 equivalents) and NHS or Sulfo-NHS (typically 1.5-2 equivalents) to

the linker solution and incubate for 15-30 minutes at room temperature to form the NHS

ester.

Add the activated linker solution to the protein solution in a suitable buffer (e.g., PBS, pH 7.2-

8.0).

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle

stirring.

(Optional) Quench the reaction by adding a quenching solution.

Purify the protein conjugate using a desalting column or dialysis.

Quantitative Data (Expected):

The efficiency of EDC/NHS coupling can vary depending on the protein and reaction

conditions.

Parameter Expected Value Reference

Conjugation Efficiency 20-70%
General Bioconjugation

Literature

Characterization of the Bioconjugate
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After purification, it is essential to characterize the conjugate to determine the degree of

labeling (DOL) and confirm that the biological activity of the protein is retained.

Methods for Characterization:

UV-Vis Spectroscopy: Can be used to determine the DOL if the linker or the molecule

attached to it has a distinct chromophore.

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the

conjugate, from which the number of attached linkers can be determined.

SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful

conjugation.

HPLC (Size-Exclusion or Reverse-Phase): Can be used to separate the conjugate from the

unreacted protein and to assess the purity of the conjugate.

Functional Assays: To confirm that the biological activity of the protein is maintained after

conjugation.

Visualizations
Signaling Pathway (PROTAC Mechanism)
While Hydroxy-PEG1-C2-methyl ester is a component, the broader context of its application

is often in PROTACs, which induce protein degradation through the ubiquitin-proteasome

pathway.
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Caption: General mechanism of PROTAC-induced protein degradation.
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Caption: Workflow for bioconjugation via hydroxyl group activation.

Experimental Workflow: Methyl Ester Hydrolysis and
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Caption: Workflow for bioconjugation via methyl ester modification.
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Hydroxy-PEG1-C2-methyl ester is a versatile bifunctional linker that enables the controlled

conjugation of molecules to proteins and other biomolecules. By following the detailed

protocols for the activation of its hydroxyl group or the modification of its methyl ester,

researchers can successfully synthesize well-defined bioconjugates. The provided workflows

and characterization methods will aid in the successful implementation of this reagent in

various research and drug development applications, particularly in the construction of

PROTACs and other targeted therapeutics. As with any bioconjugation reaction, optimization of

reaction conditions for each specific protein and linker is crucial to achieve the desired degree

of labeling while preserving the protein's function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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